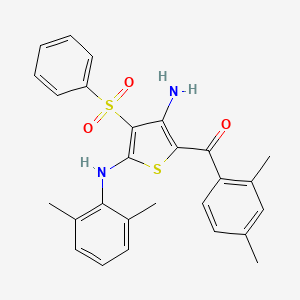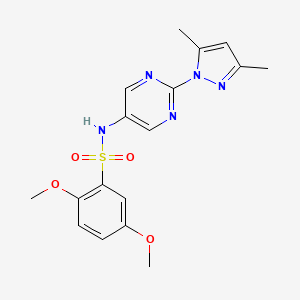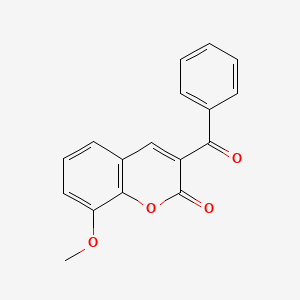![molecular formula C24H19F2N3O2S B2723297 1-[3-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone CAS No. 688356-08-3](/img/structure/B2723297.png)
1-[3-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazolinones are a class of organic compounds that include a benzene ring fused with a 2-pyrimidinone ring . They are a crucial scaffold of natural and synthetic compounds with various therapeutic and biological activities . Quinazolinones have attracted the interest of medicinal chemists due to their broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, anti-inflammatory, and more .
Synthesis Analysis
Quinazolinones are typically synthesized by the reaction of anthranilic acid with formamide at high temperatures . This is known as the Niementowski quinazolinone synthesis . Other methods of synthesis involve the use of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Molecular Structure Analysis
The molecular structure of quinazolinones includes a benzene ring fused with a 2-pyrimidinone ring . The specific structure of “1-[3-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone” would include additional functional groups attached to this basic scaffold.Chemical Reactions Analysis
The chemical reactions involving quinazolinones can vary widely depending on the specific functional groups present in the molecule. Generally, quinazolinones can undergo reactions typical of other aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinones can vary widely depending on the specific functional groups present in the molecule. Generally, quinazolinones are solid at room temperature and are soluble in common organic solvents .Aplicaciones Científicas De Investigación
- These compounds demonstrated robust inhibition against the wild-type EGFR enzyme and showed promise as potential anticancer agents .
- Notably, these methods have been employed in the synthesis of drugs targeting the central nervous system, including methaqualone, mebroqualone, mecloqualone, piriquialone, and diproqualone .
- Difluoroanilinoquinazolinone derivatives serve as promising scaffolds for various materials science applications:
Antimicrobial Activity
EGFR (Epidermal Growth Factor Receptor) Inhibition
Central Nervous System (CNS) Drug Development
Materials Science Applications
Mecanismo De Acción
Target of Action
Quinazolinones are known to interact with a variety of biological targets. They have been found to exhibit a broad spectrum of biological activities including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, anti-inflammatory, and more . .
Mode of Action
The mode of action of quinazolinones can vary depending on the specific compound and its target. Some quinazolinones are known to inhibit enzymes, disrupt cellular processes, or interact with cellular structures
Biochemical Pathways
Quinazolinones can affect a variety of biochemical pathways depending on their specific targets. For example, some quinazolinones have been found to inhibit cellular phosphorylation
Result of Action
The result of a quinazolinone’s action can vary depending on its specific target and mode of action. Some quinazolinones have been found to have anticancer effects, while others have antimicrobial or anti-inflammatory effects
Direcciones Futuras
Quinazolinones continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods for quinazolinones, discovering new biological activities of these compounds, and optimizing their properties for use as pharmaceutical drugs .
Propiedades
IUPAC Name |
1-[3-[[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O2S/c1-14(30)15-7-10-22(31-2)16(11-15)13-32-24-28-21-6-4-3-5-18(21)23(29-24)27-17-8-9-19(25)20(26)12-17/h3-12H,13H2,1-2H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWXSRGFXUKKBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2723218.png)


![tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B2723222.png)



![2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2723232.png)
![7-hydroxy-1-methyl-9-(3-methylphenyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2723233.png)

![2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2723235.png)
![2-(cyclohexanecarboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2723237.png)